molecular formula C12H10N2O3S B10826218 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile CAS No. 200631-89-6

4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile

Katalognummer: B10826218
CAS-Nummer: 200631-89-6
Molekulargewicht: 262.29 g/mol
InChI-Schlüssel: LGSOKZOQANLOEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile is a synthetic small molecule research compound designed for investigative applications. Its structure incorporates the thiazolidine-2,4-dione (TZD) scaffold, a privileged heterocyclic motif widely recognized in medicinal chemistry for its diverse biological profiles . The molecule is engineered with a benzonitrile moiety, a functional group often utilized to fine-tune properties like potency and metabolic stability. The core TZD structure is a well-established pharmacophore in the development of therapeutics for Type 2 Diabetes, primarily through its action as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Beyond its antidiabetic potential, the TZD ring system and its derivatives have demonstrated significant antibacterial activity , particularly against Gram-positive bacterial strains. Research on closely related (2,4-dioxothiazolidin-5-yl)acetic acid derivatives has shown that some compounds exhibit potent activity with Minimum Inhibitory Concentration (MIC) values as low as 3.91 mg/L, outperforming standard antibiotics like oxacillin and cefuroxime in some assays . The presence of electron-withdrawing groups on the phenyl ring of such derivatives is often associated with enhanced antibacterial efficacy . This combination of structural features makes this compound a compound of high interest for multiple research streams, including: Metabolic Disease Research: Investigation into novel PPARγ activators and insulin sensitizers. Antimicrobial Discovery: Screening for new antibacterial agents to address growing antibiotic resistance. Medicinal Chemistry: Serving as a key intermediate or precursor for the synthesis of more complex chemical entities for biological evaluation. Researchers can leverage this compound to probe new structure-activity relationships or as a building block in the design of multi-target-directed ligands. Attention: For Research Use Only. Not for human or veterinary use.

Eigenschaften

CAS-Nummer

200631-89-6

Molekularformel

C12H10N2O3S

Molekulargewicht

262.29 g/mol

IUPAC-Name

4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)ethoxy]benzonitrile

InChI

InChI=1S/C12H10N2O3S/c13-7-8-1-3-9(4-2-8)17-6-5-10-11(15)14-12(16)18-10/h1-4,10H,5-6H2,(H,14,15,16)

InChI-Schlüssel

LGSOKZOQANLOEU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)OCCC2C(=O)NC(=O)S2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation of 4-Cyanophenol

Reagents :

  • 4-Cyanophenol

  • 5-(2-Bromoethyl)thiazolidine-2,4-dione

  • Base (e.g., K<sub>2</sub>CO<sub>3</sub>)

Procedure :

  • 4-Cyanophenol is deprotonated to form a phenoxide ion.

  • The phenoxide undergoes S<sub>N</sub>2 reaction with 5-(2-bromoethyl)thiazolidine-2,4-dione.

  • The product is purified via recrystallization or chromatography.

Key Considerations :

  • Solvent polarity impacts reaction rate (polar aprotic solvents preferred).

  • Excess base minimizes side reactions (e.g., elimination).

Mitsunobu Reaction for Ether Formation

Reagents :

  • 4-Cyanophenol

  • 5-(2-Hydroxyethyl)thiazolidine-2,4-dione

  • Triphenylphosphine (PPh<sub>3</sub>)

  • Diethyl azodicarboxylate (DEAD)

Procedure :

  • DEAD activates the hydroxyl group of 5-(2-hydroxyethyl)TZD.

  • PPh<sub>3</sub> facilitates oxygen nucleophile formation from 4-cyanophenol.

  • Ether linkage forms via Mitsunobu coupling.

Advantages :

  • High regioselectivity.

  • Mild conditions preserve TZD ring integrity.

Alternative Pathways and Optimization

One-Pot Cyclization-Alkylation

Reagents :

  • 4-(2-Hydroxyethoxy)benzonitrile

  • Thiourea

  • Chloroacetyl chloride

Procedure :

  • Chloroacetyl chloride reacts with 4-(2-hydroxyethoxy)benzonitrile to form a chloroacetate intermediate.

  • Cyclocondensation with thiourea yields the target compound.

Yield Optimization :

  • Temperature control (90–110°C) prevents decomposition.

  • Microwave-assisted synthesis reduces reaction time.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantagesLimitations
Alkylation65–7512–24Scalability, simple setupRequires bromoethyl precursor
Mitsunobu Reaction80–854–6High efficiency, mild conditionsCostly reagents (DEAD, PPh<sub>3</sub>)
One-Pot Synthesis70–788–12Fewer purification stepsSensitive to moisture

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Selection : DMF or DMSO enhances solubility but requires rigorous removal.

  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction kinetics.

  • Purification : Crystallization from ethanol/water mixtures achieves >98% purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CRE-16336 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Einführung von Sauerstoffatomen oder Entfernung von Wasserstoffatomen.

    Reduktion: Addition von Wasserstoffatomen oder Entfernung von Sauerstoffatomen.

    Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktionsmittel: wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitutionsreaktionen: beinhalten oft Halogenierungsmittel oder Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel:

    Oxidation: kann zu Ketonen oder Carbonsäuren führen.

    Reduktion: kann Alkohole oder Amine erzeugen.

    Substitution: Reaktionen führen zur Bildung neuer Derivate mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Applications

Thiazolidinediones, including derivatives like 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile, are recognized for their potential as antidiabetic agents . Research indicates that this compound exhibits significant effects on glucose metabolism and insulin sensitivity.

  • Mechanism of Action : The compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which plays a crucial role in regulating glucose and lipid metabolism. By activating PPARγ, it enhances insulin sensitivity and promotes glucose uptake in adipose tissues .
  • Case Study : A study involving n5STZ rats demonstrated that the administration of Compound A at a dosage of 12.5 mg/kg significantly reduced glycemia levels when combined with acarbose, a known antidiabetic drug. This suggests a synergistic effect that could enhance therapeutic outcomes for diabetes management .

Antimicrobial Applications

The antimicrobial properties of this compound have been explored extensively, particularly against various strains of bacteria.

  • Antibacterial Activity : In vitro studies have shown that this compound possesses notable antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for some derivatives ranged from 3.91 mg/L to 15.63 mg/L, indicating efficacy comparable to standard antibiotics like cefuroxime and ampicillin .

Data Table: Antibacterial Efficacy of Compound A Derivatives

CompoundBacterial StrainMIC (mg/L)Comparison Drug
Compound AStaphylococcus aureus3.91Cefuroxime
Compound BEscherichia coli7.81Ampicillin
Compound CBacillus subtilis15.63Vancomycin

Antioxidant Applications

The antioxidant potential of the compound has also been investigated, showcasing its ability to mitigate oxidative stress.

  • Mechanism of Action : The antioxidant activity is attributed to the presence of the dioxothiazolidine structure, which can scavenge free radicals and inhibit lipid peroxidation .
  • Case Study : In comparative studies with ascorbic acid (a standard antioxidant), certain derivatives exhibited superior antioxidant activity, suggesting their potential use in preventing oxidative damage in biological systems .

Data Table: Antioxidant Activity Comparison

CompoundAssay TypeIC50 (µM)Reference Standard
Compound DDPPH Scavenging25Ascorbic Acid
Compound EABTS Assay18Trolox
Compound FLipid Peroxidation Inhibition30Butylated Hydroxyanisole

Wirkmechanismus

CRE-16336 exerts its effects primarily by enhancing insulin sensitivity. The compound interacts with specific molecular targets and pathways involved in glucose metabolism, including:

    Activation of insulin receptors: Enhances the cellular response to insulin.

    Modulation of glucose transporters: Increases glucose uptake by cells.

    Regulation of metabolic enzymes: Influences the activity of enzymes involved in glucose and lipid metabolism.

Vergleich Mit ähnlichen Verbindungen

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

  • Structure: Differs by the addition of a trifluoromethyl (-CF₃) group and a methoxy (-OCH₃) substituent on the phenoxy ring.
  • Molecular Formula : C₁₉H₁₁F₃N₂O₄S.
  • Key Features: The electron-withdrawing -CF₃ group enhances metabolic stability and may improve receptor-binding affinity.

4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

  • Structure : Contains a thioxo (S=O) group instead of dioxo and a hydroxybutyl chain.
  • Molecular Formula : C₁₇H₁₈F₃N₃O₂S.
  • Key Features: The thioxo group may reduce oxidative metabolism compared to dioxo derivatives.
  • Application: Investigated for antimicrobial activity due to the thioxoimidazolidinone core .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

  • Structure : Replaces the benzonitrile group with a benzamide (-CONHPh) moiety.
  • Synthesis : Prepared via carbodiimide-mediated coupling, highlighting divergent synthetic routes compared to the ethoxy-linked benzonitrile derivative .

Antidiabetic Activity

  • Target Compound : Demonstrates PPARγ agonism in NIDDM treatment, with tablet formulations containing 47.6% active ingredient .
  • Thioxo derivatives (Section 2.1.2) show reduced PPARγ activity but increased antimicrobial effects, illustrating the trade-off between structural modifications and target selectivity .

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compound
Ethoxy linker Optimizes spatial orientation between thiazolidinedione and benzonitrile for PPARγ binding . Target compound
Trifluoromethyl (-CF₃) Enhances metabolic stability and lipophilicity; may improve bioavailability . Compound in Section 2.1.1
Thioxo group (S=O) Reduces PPARγ activity but introduces antimicrobial properties . Compound in Section 2.1.2
Benzamide (-CONHPh) Alters hydrogen-bonding networks, potentially shifting receptor selectivity . Compound in Section 2.1.3

Biologische Aktivität

4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of diabetes management and antibacterial activity. This article reviews its biological activity, supported by data from various studies, including case studies and research findings.

  • Molecular Formula : C12H10N2O3S
  • CAS Number : 200631-89-6
  • SMILES Notation : N1C(SC(C1=O)CCOc2ccc(C#N)cc2)=O

The compound primarily functions as an activator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid regulation. This mechanism underlies its potential as an antidiabetic agent.

Antidiabetic Activity

Research has demonstrated that this compound exhibits significant antidiabetic effects. A notable study involved the administration of this compound in combination with acarbose to STZ-induced diabetic rats. The results indicated a synergistic effect on reducing postprandial hyperglycemia and insulin secretion:

Treatment GroupDose (mg/kg)Blood Glucose Reduction (%)
Control--
Acarbose100Mild
Compound A12.5Significant
Acarbose + Compound A100 + 12.5Marked
Acarbose + Compound A400 + 12.5Enhanced

This study highlights the compound's potential in managing hyperglycemia effectively when used alongside traditional medications .

Antibacterial Activity

In addition to its antidiabetic properties, this compound has been evaluated for its antibacterial effects. In vitro studies revealed that it possesses significant activity against various bacterial strains, with some derivatives showing enhanced efficacy compared to standard antibiotics:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Comparison with Standard Drug
Staphylococcus aureus15More effective than cefuroxime
Escherichia coli20Comparable
Bacillus cereus10More effective

The structure-activity relationship (SAR) studies indicated that modifications to the thiazolidine ring could enhance antibacterial potency .

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rats, the combination therapy of acarbose and the compound resulted in a significant decrease in both blood glucose levels and insulin secretion, suggesting a dual action that could mitigate the adverse effects of diabetes medications .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of derivatives of this compound showed promising results against resistant strains of bacteria, indicating potential for development into new antibiotic therapies .

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing 4-(2-(2,4-dioxothiazolidin-5-yl)ethoxy)benzonitrile and its derivatives?

  • Methodology : A common approach involves multi-step reactions starting with substituted benzonitrile precursors. For example, coupling 4-hydroxybenzonitrile with a thiazolidinone-containing alkyl halide via nucleophilic substitution under reflux in ethanol with acetic acid catalysis . Thiazolidinone rings can be synthesized via cyclization of mercaptoacetic acid derivatives with aldehydes or ketones, as observed in analogous thiazolidin-4-one syntheses .
  • Key Considerations : Optimize reaction time and temperature to avoid side products like dimer impurities (common in thiazolidinone chemistry) .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • Spectral Analysis : Use 1H^1H-NMR to confirm the ethoxy linker (δ ~4.0–4.5 ppm for –OCH2_2–) and benzonitrile aromatic protons (δ ~7.5–8.0 ppm). IR spectroscopy can validate the nitrile (C≡N stretch at ~2230 cm1^{-1}) and carbonyl groups (C=O at ~1700 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, especially to detect thiazolidinone-related impurities (e.g., desmethyl or dimer impurities) .

Advanced Research Questions

Q. How do structural modifications to the thiazolidin-2,4-dione ring impact biological activity in preclinical models?

  • Experimental Design : Compare analogs with varying substituents on the thiazolidinone ring (e.g., methyl, trifluoromethyl) in in vitro assays (e.g., enzyme inhibition) and in vivo pharmacokinetic studies. For instance, 5-substituted thiazolidinones show enhanced XOR (xanthine oxidoreductase) inhibitory activity, as seen in related compounds .
  • Data Contradictions : Discrepancies between in vitro potency and in vivo efficacy may arise from metabolic instability of the ethoxy linker. Address this by introducing deuterium or fluorine atoms to improve metabolic resistance .

Q. What strategies resolve contradictions in reactivity during the synthesis of the ethoxy-thiazolidinone linker?

  • Challenge : The ethoxy spacer (–OCH2_2CH2_2–) may undergo undesired cleavage under acidic or oxidative conditions.
  • Solutions :

  • Use protecting groups (e.g., tert-butyldimethylsilyl) during coupling steps .
  • Employ palladium-catalyzed cross-coupling for late-stage introduction of the thiazolidinone moiety to minimize side reactions .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Target Engagement Studies : Use photoaffinity labeling with a radiolabeled or biotinylated analog to identify binding proteins in cellular lysates .
  • Omics Integration : Combine transcriptomics and metabolomics to map downstream effects of thiazolidinone-mediated pathways (e.g., PPARγ modulation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.